2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-15-9-6-11(5-8(9)14-3)7(2)10(12)13/h7-9H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFSYPSDIJDGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid, also known as 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid, is a synthetic compound with significant biological activity. This article explores its chemical properties, biological effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 217.26 g/mol
- CAS Number : 2098044-36-9
The compound features a pyrrolidine ring substituted with ethoxy and methoxy groups, contributing to its unique properties and versatility in medicinal chemistry .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity , which is crucial for protecting cells from oxidative stress. This property suggests potential applications in diseases where oxidative damage is a factor.
Modulation of Cell Signaling Pathways
The compound has been shown to influence various cellular processes, including the modulation of cell signaling pathways. These interactions may affect gene expression and protein activity, making it a candidate for drug discovery aimed at treating various conditions.
Enzyme Interactions
Studies suggest that this compound interacts with specific enzymes and receptors, potentially influencing their activity. Understanding these interactions is vital for elucidating the compound's mechanism of action and therapeutic effects .
Case Studies and Experimental Data
- Anticonvulsant Activity : In a study focusing on pyrrolidine derivatives, compounds similar to this compound demonstrated anticonvulsant effects in animal models. The effectiveness was evaluated using the maximal electroshock (MES) test and the psychomotor seizure model, indicating that structural modifications could enhance therapeutic efficacy .
- Cellular Protection : Experimental data highlight the compound's protective effects against cellular damage induced by oxidative stress. This suggests its potential utility in developing therapies for neurodegenerative diseases where oxidative stress plays a critical role.
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
Preparation Methods
Step 1: Synthesis of 3-Ethoxy-4-methoxypyrrolidine Intermediate
- Starting from a pyrrolidine precursor, selective alkoxylation is performed to introduce the ethoxy group at the 3-position and the methoxy group at the 4-position.
- This can be achieved via nucleophilic substitution reactions using ethyl and methyl halides or ethers under basic conditions.
- Protection and deprotection strategies may be employed to ensure regioselectivity.
Step 2: Coupling with Propanoic Acid Derivative
- The N-1 position of the substituted pyrrolidine is reacted with a propanoic acid derivative, such as propanoic acid chloride or an activated ester.
- This coupling is typically performed under mild conditions using coupling agents or catalysts to facilitate amide bond formation without racemization.
- The reaction may be conducted in an aprotic solvent like dichloromethane or tetrahydrofuran.
Step 3: Purification and Characterization
- The crude product is purified by chromatographic techniques (e.g., column chromatography or preparative HPLC).
- The final compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Catalysts
- Catalysts such as palladium complexes or organocatalysts may be employed in selective alkoxylation steps.
- Temperature control is critical; reactions are often carried out between 0 °C and 80 °C to balance reaction rate and selectivity.
- Solvent choice affects yield and stereochemical outcome; common solvents include acetonitrile, dichloromethane, and ethanol.
One-Step Synthesis Approaches
Advanced synthetic methods have been reported that streamline the preparation by combining multiple steps into one-pot reactions. These methods utilize:
- Multi-component reactions where the pyrrolidine ring formation and side-chain introduction occur simultaneously.
- Use of microwave-assisted synthesis to reduce reaction time and improve yields.
- Enzymatic catalysis for stereoselective transformations.
Comparative Data Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkoxylation of Pyrrolidine Ring | Nucleophilic substitution with alkyl halides | Ethyl bromide, methyl iodide, base (e.g., NaH) | 0–50 °C, aprotic solvent | 70–85 | Requires regioselective control |
| Coupling with Propanoic Acid | Amide bond formation using acid chloride | Propanoic acid chloride, base (e.g., triethylamine) | Room temp to 40 °C | 75–90 | Avoids racemization |
| One-Pot Multi-Component Synthesis | Simultaneous ring formation and coupling | Various catalysts, microwave irradiation | Elevated temp, short time | 65–80 | Streamlined, less purification |
Research Findings and Optimization
- Studies indicate that the use of Wilkinson's catalyst and catechol borane in related bicyclic amino acid analogues improves diastereomeric excess and yields, suggesting similar catalytic systems might benefit the preparation of substituted pyrrolidines.
- Optimization of alkoxylation steps is crucial to prevent over-alkylation or side reactions, which can lower yield and complicate purification.
- The choice of coupling reagent impacts the stereochemical integrity of the propanoic acid moiety; mild reagents preserve chirality better.
- Advanced methods employing enzymatic catalysis or microwave-assisted synthesis show promise in increasing efficiency and reducing environmental impact.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
